![molecular formula C26H22N6O2S B2700835 2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1114611-64-1](/img/structure/B2700835.png)
2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperazine ring, a thiadiazole ring, and a quinazolinone moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves multiple steps, including the formation of the piperazine ring, the thiadiazole ring, and the quinazolinone moiety. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles . The reaction conditions typically involve the use of basic conditions and specific catalysts to facilitate the cyclization and formation of the desired heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups. These products can exhibit different chemical and biological properties compared to the parent compound.
Aplicaciones Científicas De Investigación
2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives, thiadiazole derivatives, and quinazolinone derivatives. Examples of similar compounds are:
Trimetazidine: A piperazine derivative used as an anti-anginal drug.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Befuraline: A piperazine derivative with antidepressant properties.
Uniqueness
2-{[3-(4-phenylpiperazine-1-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its combination of structural features, including the piperazine, thiadiazole, and quinazolinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
2-[3-(4-phenylpiperazine-1-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S/c33-23(31-15-13-30(14-16-31)20-9-2-1-3-10-20)18-7-6-8-19(17-18)27-25-29-32-24(34)21-11-4-5-12-22(21)28-26(32)35-25/h1-12,17H,13-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBFDWWDXVHPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

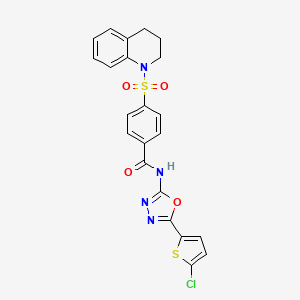
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2700755.png)
![2-[(4-methyloxan-4-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B2700759.png)
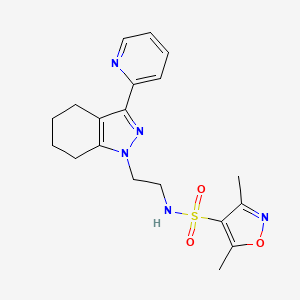

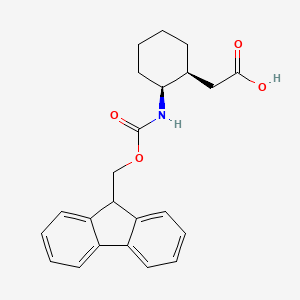
![N-[[1-(2-Cyanophenyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2700766.png)
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2700768.png)
![N-[2,2-bis(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2700771.png)
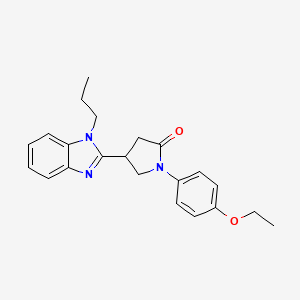
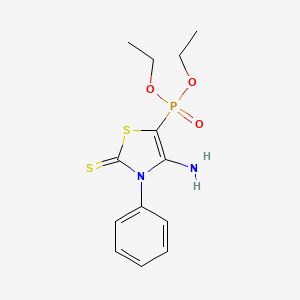
![Methyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2700774.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)
